2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one
Description
Properties
CAS No. |
61456-88-0 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-butan-2-yl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-5(2)8-9-6(11)4-7(12)10-8/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
VJEXZTKKTPFICG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Ketoesters with Thiourea or Urea Derivatives
- Step 1: Condensation of an appropriate β-ketoester (bearing the butan-2-yl substituent) with thiourea or urea under reflux conditions to form the pyrimidinone ring.
- Step 2: Subsequent methylation or functional group manipulation to achieve the hydroxyl substitution at the 6-position.
- This method is supported by analogues in the literature where 6-substituted pyrimidin-4-ones are synthesized via ring formation from β-ketoesters and thiourea derivatives.
Selective O-Alkylation of 6-Hydroxypyrimidin-4(3H)-one Derivatives
- Starting from 6-hydroxypyrimidin-4(3H)-one, selective O-alkylation at the 2-position using alkyl halides (e.g., brominated enaminones or iodomethyl derivatives) under reflux in acetonitrile or other suitable solvents.
- This method allows for high yields of O-alkylated products with good selectivity, as demonstrated in related pyrimidinone derivatives.
- Reaction conditions such as temperature (reflux vs room temperature), solvent choice, and leaving group nature (iodo, bromo, chloro) significantly affect yield and purity.
Detailed Preparation Methodology
Synthesis via β-Ketoester and Thiourea Condensation
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | β-Ketoester with butan-2-yl substituent + thiourea | Formation of 6-substituted pyrimidin-4-one intermediate | Reflux in ethanol or similar solvent |
| 2 | Methylation or hydrolysis | Introduction of hydroxyl group at 6-position | Controlled to avoid over-alkylation |
| 3 | Purification | Crystallization or column chromatography | Yields typically moderate to high |
Selective O-Alkylation Route
- The choice of alkyl halide and reaction temperature is critical for maximizing yield and selectivity.
- Bromides and iodides generally give better yields than chlorides.
- Longer reaction times and higher temperatures favor complete conversion.
Comparative Analysis of Preparation Routes
| Feature | β-Ketoester Condensation | Selective O-Alkylation |
|---|---|---|
| Starting Materials | β-Ketoester, thiourea | 6-Hydroxypyrimidin-4(3H)-one, alkyl halide |
| Reaction Type | Ring formation via condensation | Nucleophilic substitution (O-alkylation) |
| Reaction Conditions | Reflux in ethanol or similar | Reflux in MeCN or other polar solvents |
| Yield | Moderate to high | High (up to 90%) |
| Purification | Crystallization, chromatography | Crystallization, chromatography |
| Scalability | Good | Good |
| Selectivity | High for ring formation | High for O-alkylation |
Summary Table of Key Preparation Parameters
| Parameter | β-Ketoester Condensation | Selective O-Alkylation |
|---|---|---|
| Solvent | Ethanol or similar | Acetonitrile (MeCN) |
| Temperature | Reflux (~78 °C) | Reflux (~82 °C) |
| Reaction Time | Several hours (4-24 h) | 1-16 h |
| Yield Range | 60-85% | 76-92% |
| Purification | Crystallization, chromatography | Crystallization, chromatography |
| Key Reagents | β-Ketoester, thiourea | Alkyl halide (bromo/iodo) |
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(sec-Butyl)-6-oxopyrimidin-4(1H)-one, while reduction could produce 2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-amine.
Scientific Research Applications
2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the sec-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one, highlighting substituent variations, molecular properties, and biological relevance:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Lipophilicity : The butan-2-yl group in the target compound increases lipophilicity compared to analogs with hydrophilic substituents (e.g., hydroxymethyl in 3748-16-1 or carboxylic acid in 6299-87-2). This property may enhance cell membrane permeability, critical for bioactive molecules .
- Electron Effects: Electron-withdrawing groups like trifluoromethyl (2557-79-1) reduce electron density at the pyrimidinone ring, altering reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., NH₂ in 3977-29-5) .
Biological Activity
2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by its pyrimidine ring with a hydroxyl group at the 6-position and a butan-2-yl substituent at the 2-position. This structural configuration is significant for its biological interactions.
Research indicates that compounds similar to 2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one exhibit various biological activities, particularly in anti-inflammatory and antiviral contexts. The mechanisms often involve the modulation of nitric oxide (NO) production and inhibition of viral replication.
Nitric Oxide Inhibition
A study highlighted that derivatives of pyrimidines can suppress NO production in macrophages, which is crucial for inflammatory responses. For instance, certain compounds showed IC50 values ranging from 2 µM to 36 µM in inhibiting NO production, indicating potent anti-inflammatory properties .
Antiviral Activity
The compound has been investigated for its antiviral properties. It was found that similar pyrimidine derivatives could prevent the maturation of viral particles by inhibiting the assembly of viral proteins into new virions. This mechanism positions it as a potential candidate for antiviral drug development .
Biological Activity Data
The following table summarizes key biological activities and IC50 values related to similar compounds:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that specific pyrimidine derivatives significantly reduced NO levels in mouse peritoneal cells without affecting cell viability. This suggests a targeted anti-inflammatory effect that could be harnessed in clinical applications .
- Antiviral Research : Another investigation focused on the antiviral potential of pyrimidine derivatives against various viruses such as HIV and herpes simplex virus (HSV). While specific data on 2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one is limited, related compounds showed promising results in inhibiting viral activity at high concentrations .
Q & A
Q. What are the established synthetic routes for 2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one, and how are reaction conditions optimized?
A one-pot multicomponent synthesis is commonly employed, involving condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, ZnCl₂ in n-heptane-toluene (1:1) under reflux yields dihydropyrimidinone analogs, with purification via recrystallization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. toluene) and catalyst loadings (e.g., 2–5 mol% ZnCl₂) to improve yields.
Q. Which spectroscopic techniques are critical for characterizing tautomeric forms of this compound?
Q. How is the biological activity of this compound preliminarily assessed in vitro?
Standard assays include enzyme inhibition studies (e.g., against bacterial dethiobiotin synthetase) using UV-Vis spectroscopy to monitor substrate conversion. Cytotoxicity is evaluated via MTT assays on cancer cell lines, with IC₅₀ values calculated to gauge potency .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved during structural elucidation?
Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Use deuterated solvents (e.g., DMSO-d₆) to stabilize tautomers and 2D NMR techniques (COSY, HSQC) to assign signals. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive confirmation .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., H. pylori thiobiotin synthetase) identifies key interactions, such as hydrogen bonding with the adenine-binding pocket. Density Functional Theory (DFT) calculations model electronic effects of substituents on binding .
Q. How do structural modifications at the butan-2-yl or hydroxyl group alter reactivity and bioactivity?
Substituent effects are studied via comparative synthesis of analogs (e.g., replacing butan-2-yl with methyl or phenyl groups). Bioactivity data from enzyme inhibition assays reveal that bulky substituents enhance steric hindrance, reducing binding efficiency, while electron-withdrawing groups stabilize enolic forms .
Q. What experimental approaches address low yields in large-scale synthesis?
Optimize catalyst systems (e.g., switch from ZnCl₂ to ionic liquids for better solubility) and employ flow chemistry to enhance mixing and heat transfer. Process Analytical Technology (PAT) tools monitor reaction progress in real time .
Methodological Considerations
- Handling Data Contradictions : For inconsistent biological activity results, validate assays using positive controls (e.g., known inhibitors) and replicate experiments under standardized conditions (pH, temperature) .
- Synthetic Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives) and adjust reaction stoichiometry or inert gas purging to suppress them .
Key Structural and Functional Insights
| Feature | Impact | Reference |
|---|---|---|
| 6-Hydroxyl Group | Governs tautomerism and hydrogen-bonding interactions with enzymes. | |
| Butan-2-yl Substituent | Enhances lipophilicity, influencing membrane permeability in cell assays. | |
| Pyrimidinone Core | Acts as a bioisostere for adenine, enabling competitive enzyme inhibition. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
